Leucine, 3-hydroxy-

Antimicrobial Serine Protease Inhibition Stereochemistry

Ensure stereochemical precision in your research. 3-Hydroxy-L-leucine is a non-proteinogenic amino acid with two chiral centers, yielding four stereoisomers with divergent bioactivities. Only (2S,3R) shows broad-spectrum antimicrobial activity, while (2S,3S) is essential for muraymycin antibiotic potency via 3-O-acylation, improving MIC values over 16-fold. The (2R,3S) isomer is the required starting material for (+)-lactacystin synthesis. Generic substitution is invalid. Procure the exact isomer for your target application.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
CAS No. 5817-22-1
Cat. No. B014339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucine, 3-hydroxy-
CAS5817-22-1
Synonymseta-hydroxyleucine
beta-hydroxyleucine hydrochloride, erythro-(DL)-isomer
beta-hydroxyleucine, (DL)-isomer
beta-hydroxyleucine, threo-(DL)-isomer
beta-hydroxyleucine, threo-(L)-isome
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC(C)C(C(C(=O)O)N)O
InChIInChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5?/m0/s1
InChIKeyZAYJDMWJYCTABM-ROLXFIACSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-L-leucine (CAS 5817-22-1) Procurement Guide: Stereospecific Building Block for Natural Product and Antibiotic Synthesis


3-Hydroxy-L-leucine (also known as β-hydroxyleucine, CAS 5817-22-1) is a non-proteinogenic β-hydroxy-α-amino acid derived from the essential branched-chain amino acid L-leucine [1]. It exists as four stereoisomers due to two chiral centers (C2 and C3), with the (2S,3S) configuration being the most frequently encountered in bioactive natural products [2]. This compound is a critical building block for the synthesis of complex natural product antibiotics (e.g., muraymycins, lactacystin, aeruginosins) and serves as a versatile chiral scaffold for structure-activity relationship (SAR) studies [3].

Why 3-Hydroxy-L-leucine (CAS 5817-22-1) Cannot Be Replaced with Leucine or Alternative Stereoisomers in Research


Generic substitution of 3-hydroxy-L-leucine with its non-hydroxylated parent (L-leucine) or other stereoisomers is precluded by distinct stereospecific bioactivities. The hydroxyl group at the C3 position introduces a new chiral center, resulting in four unique stereoisomers (2S,3S; 2S,3R; 2R,3S; 2R,3R) that exhibit divergent biological profiles. For instance, only the (2S,3R)-isomer demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, whereas the (2R,3S)-isomer is inactive [1]. Conversely, the (2S,3S)-isomer is exclusively incorporated into key natural products like muraymycins, where its 3-O-acylation is essential for potent antibacterial activity [2]. These stereospecific requirements render any generic substitution invalid for targeted research applications, necessitating the procurement of the precise stereoisomer.

Quantitative Comparative Evidence for 3-Hydroxy-L-leucine (CAS 5817-22-1) vs. Analog Stereoisomers


Stereospecific Antimicrobial Activity: (2S,3R)-Isomer Inhibits Bacterial Growth, (2R,3S)-Isomer Does Not

The (2S,3R) stereoisomer of 3-hydroxyleucine demonstrates broad-spectrum antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria and yeasts. In contrast, the (2R,3S) stereoisomer shows no antimicrobial activity under identical conditions [1]. This functional divergence is attributed to stereospecific inhibition of serine proteases, where both isomers can inhibit trypsin and proteinase K, but only the (2S,3R) isomer translates this inhibition into effective growth suppression [2]. This differential activity highlights the critical importance of stereochemistry for biological function and validates the selection of the (2S,3R) isomer for antimicrobial research.

Antimicrobial Serine Protease Inhibition Stereochemistry

3-O-Acylation of (2S,3S)-3-Hydroxyleucine Dramatically Enhances Muraymycin Antibiotic Potency

The (2S,3S) stereoisomer of 3-hydroxyleucine is a core motif in muraymycin nucleoside antibiotics. Acylation of the 3-hydroxy group with a fatty acid side chain is crucial for high antibacterial potency. While non-acylated muraymycins C1 and D1 exhibit a minimal inhibitory concentration (MIC) of 1 µg/mL against E. coli, the acylated derivative muraymycin B6 shows a 16.7-fold increase in potency (MIC = 0.06 µg/mL), approaching the activity of the most potent natural congener muraymycin A1 (MIC = 0.03 µg/mL) [1]. This demonstrates that the (2S,3S)-3-hydroxyleucine scaffold, when appropriately derivatized, is a key determinant of antibiotic efficacy.

Natural Product Antibiotics Muraymycin Structure-Activity Relationship

Total Synthesis of (+)-Lactacystin: Achieved in 14% Overall Yield from (2R,3S)-3-Hydroxyleucine

The first non-protein neurotrophic agent, (+)-lactacystin, was successfully synthesized in 11 steps with a 14% overall yield using (2R,3S)-3-hydroxyleucine as the chiral starting material [1]. This stereoisomer was selected due to its structural compatibility with the target molecule, enabling the stereoselective construction of the lactacystin core. The use of alternative stereoisomers would not have furnished the correct configuration at critical stereocenters, demonstrating the essential role of this specific stereoisomer in accessing a key biologically active natural product.

Total Synthesis Neurotrophic Agents Lactacystin

Potent Trypsin and Thrombin Inhibition by Aeruginosins Containing 3-Hydroxyleucine

Aeruginosins 205A and 205B are serine protease inhibitory glycopeptides isolated from cyanobacteria. These compounds are potent inhibitors of trypsin and thrombin, and their activity is contingent upon the presence and stereochemistry of the 3-hydroxyleucine (Hleu) residue [1]. The two aeruginosins, which differ in the stereochemistry of Hleu and another residue, exhibit differential inhibitory profiles, underscoring the importance of specific stereoisomers for targeted protease inhibition. While exact IC50 values are not provided in the abstract, the compounds are described as 'potent inhibitors,' highlighting the critical role of the 3-hydroxyleucine motif in achieving this activity [1].

Serine Protease Inhibition Natural Product Aeruginosin

High-Value Application Scenarios for 3-Hydroxy-L-leucine (CAS 5817-22-1) Based on Evidence


Stereospecific Antimicrobial Discovery

Researchers screening for novel antimicrobial agents should utilize the (2S,3R) stereoisomer of 3-hydroxyleucine. This isomer has demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, in contrast to the inactive (2R,3S) isomer [1]. This stereospecificity makes it a valuable scaffold for developing new antibiotics targeting serine proteases or protein synthesis pathways.

Muraymycin Antibiotic Optimization via 3-O-Acylation

Medicinal chemistry programs focused on muraymycin antibiotics require the (2S,3S) stereoisomer of 3-hydroxyleucine. Acylation of the 3-hydroxy group on this scaffold is essential for achieving high antibacterial potency. As demonstrated, this modification can improve MIC values against E. coli by over 16-fold (from 1 µg/mL to 0.06 µg/mL) [2]. This specific isomer is a critical building block for SAR studies and analog development.

Total Synthesis of (+)-Lactacystin and Analogs

For the synthesis of (+)-lactacystin, a non-protein neurotrophic agent, the (2R,3S) stereoisomer of 3-hydroxyleucine is an essential chiral starting material. The established total synthesis route proceeds in 11 steps with a 14% overall yield from this specific isomer [3]. Researchers aiming to produce lactacystin or its analogs for biological evaluation must procure this specific stereoisomer.

Serine Protease Inhibitor Development

Investigators developing inhibitors for serine proteases like trypsin and thrombin should consider incorporating 3-hydroxyleucine into their peptide or peptidomimetic libraries. Natural products such as aeruginosins, which contain this motif, are potent inhibitors of these enzymes [4]. The specific stereochemistry of the 3-hydroxyleucine residue is a key determinant of inhibitory activity and selectivity.

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